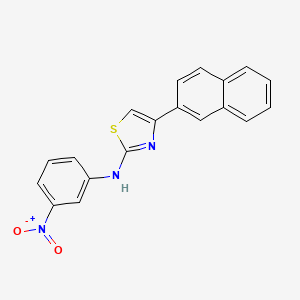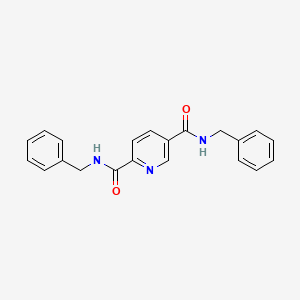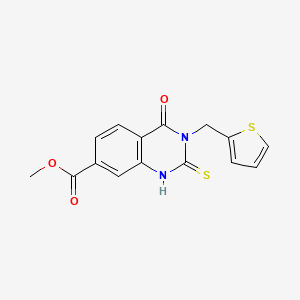
4-(2-naphthyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-naphthyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine and biochemistry.
作用機序
The exact mechanism of action of 4-(2-naphthyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
The compound 4-(2-naphthyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antimicrobial activity against various strains of bacteria and fungi. It has also been shown to have anticancer activity against various types of cancer cells. In addition, it has been shown to have anti-inflammatory activity and to inhibit the activity of acetylcholinesterase in the brain.
実験室実験の利点と制限
The compound 4-(2-naphthyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations to its use in lab experiments. It has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.
将来の方向性
There are several future directions for the study of 4-(2-naphthyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine. One area of research is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the study of its potential therapeutic applications in various fields of medicine and biochemistry. This could involve further studies of its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential use in the treatment of neurodegenerative disorders. Finally, there is also potential for the development of new derivatives of the compound with improved bioactivity and reduced toxicity.
合成法
The synthesis of 4-(2-naphthyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine involves the condensation reaction between 2-naphthylamine and 3-nitrobenzaldehyde in the presence of thiosemicarbazide. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol.
科学的研究の応用
The compound 4-(2-naphthyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications in various fields of medicine and biochemistry. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
4-naphthalen-2-yl-N-(3-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-22(24)17-7-3-6-16(11-17)20-19-21-18(12-25-19)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOJXSJVTDPOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-naphthalen-2-yl-N-(3-nitrophenyl)-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5851694.png)
![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)
![1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5851715.png)
![ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851719.png)

![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5851726.png)




![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851779.png)
![{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5851782.png)
![1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5851790.png)